N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3H-benzimidazole-5-carbohydrazide;hydrobromide
Description
This compound is a hydrobromide salt featuring a benzimidazole core conjugated to a 4-(4-nitrophenyl)thiazol-2-yl moiety via a carbohydrazide linker. Its synthesis likely involves multi-step reactions, including condensation of hydrazide intermediates with substituted aldehydes or ketones, followed by salt formation with hydrobromic acid (HBr) . The hydrobromide counterion improves crystallinity and stability, making it suitable for pharmaceutical applications, particularly in cardiovascular or metabolic therapies .
Properties
IUPAC Name |
N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3H-benzimidazole-5-carbohydrazide;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O3S.BrH/c24-16(11-3-6-13-14(7-11)19-9-18-13)21-22-17-20-15(8-27-17)10-1-4-12(5-2-10)23(25)26;/h1-9H,(H,18,19)(H,20,22)(H,21,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNYYJJWBWMGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NNC(=O)C3=CC4=C(C=C3)N=CN4)[N+](=O)[O-].Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-98-1 | |
| Record name | 1H-Benzimidazole-6-carboxylic acid, 2-[4-(4-nitrophenyl)-2-thiazolyl]hydrazide, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1173021-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3H-benzimidazole-5-carbohydrazide;hydrobromide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives. The thiazole ring is then introduced through a cyclization reaction involving appropriate thioamide precursors. The final step involves the coupling of the nitrophenyl group and the hydrazide moiety, followed by the formation of the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3H-benzimidazole-5-carbohydrazide;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where nucleophiles replace the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitro-oxides or carboxylic acids.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3H-benzimidazole-5-carbohydrazide;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3H-benzimidazole-5-carbohydrazide;hydrobromide involves its interaction with specific molecular targets. The benzimidazole ring can intercalate with DNA, disrupting the replication process in cancer cells. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that induce oxidative stress in microbial cells. The thiazole ring can interact with enzymes, inhibiting their activity and leading to cell death.
Comparison with Similar Compounds
Data Tables
Table 1: Comparison of Key Physical and Spectral Properties
*Bioactivity data inferred from structurally related compounds in .
Biological Activity
N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3H-benzimidazole-5-carbohydrazide; hydrobromide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and case studies highlighting its biological efficacy.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Benzimidazole core : A bicyclic structure known for various biological activities.
- Thiazole ring : Contributes to the compound's reactivity and interaction with biological targets.
- Nitrophenyl substituent : Imparts unique electronic properties that may enhance biological activity.
The molecular formula is , and it features multiple functional groups that facilitate interactions with biological macromolecules.
Synthesis Methods
The synthesis typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Formation of the thiazole ring : Reacting 4-nitrophenyl isothiocyanate with an appropriate α-haloketone under basic conditions.
- Coupling with benzimidazole : The thiazole intermediate is then coupled with a benzimidazole derivative using coupling agents like triethylamine.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole and thiazole exhibit significant antimicrobial properties. For instance, compounds similar to N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3H-benzimidazole-5-carbohydrazide have shown activity against various Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | C. albicans | 8 µg/mL |
Anticancer Potential
Recent studies have highlighted the anticancer potential of thiazole and benzimidazole derivatives. For example, compounds exhibiting similar structures have been tested against various cancer cell lines, showing promising results.
Case Study: Anticancer Activity Against Caco-2 Cells
In vitro studies demonstrated that compounds structurally related to N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3H-benzimidazole-5-carbohydrazide significantly decreased the viability of colorectal cancer cells (Caco-2) by up to 39.8% compared to untreated controls (p < 0.001) .
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of DNA Gyrase : Similar benzimidazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.
- Induction of Apoptosis in Cancer Cells : By interacting with cellular pathways, these compounds can induce apoptosis in cancer cells, leading to reduced cell viability.
Structure-Activity Relationship (SAR)
The biological activity of N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3H-benzimidazole-5-carbohydrazide can be influenced by various structural modifications:
- Substitution on the benzene ring : Different substituents can enhance or diminish activity.
- Variations in the thiazole ring : Modifications here can affect the compound's interaction with target proteins.
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Methyl group | Increased antibacterial activity |
| Nitro group | Enhanced cytotoxicity against cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
